4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline
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Overview
Description
4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has a molecular formula of C₁₅H₁₈N₂O and a molecular weight of 242.316 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzonitrile with an appropriate aldehyde or ketone, followed by cyclization and subsequent ethoxylation. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research has indicated its potential as an anticancer, antifungal, and antibacterial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(2-methylbut-3-en-2-yl)quinazoline
- 4-Hydroxy-2-(2-methylbut-3-en-2-yl)quinazoline
- 4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinoline
Uniqueness
4-Ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline is unique due to its specific ethoxy and methylbutenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
915969-41-4 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-ethoxy-2-(2-methylbut-3-en-2-yl)quinazoline |
InChI |
InChI=1S/C15H18N2O/c1-5-15(3,4)14-16-12-10-8-7-9-11(12)13(17-14)18-6-2/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
YNVXQVNQRFVNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C(C)(C)C=C |
Origin of Product |
United States |
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